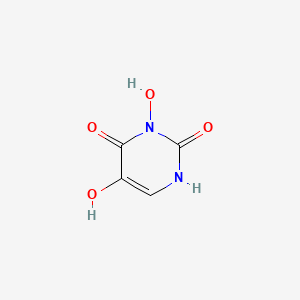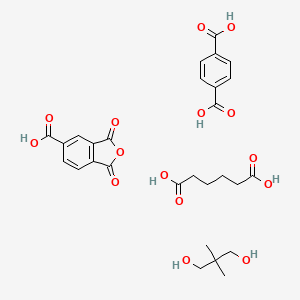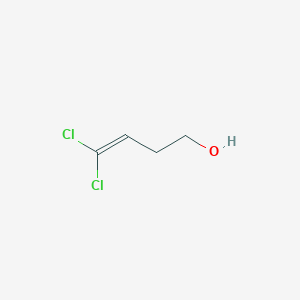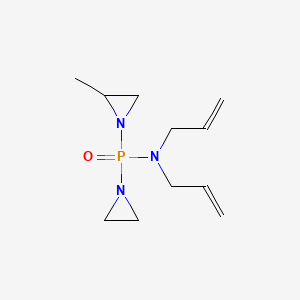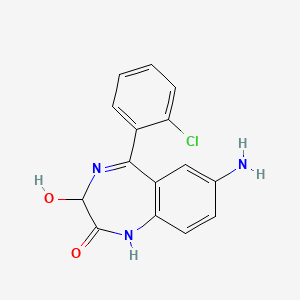![molecular formula C7H13NO2 B14660461 Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine CAS No. 50628-68-7](/img/structure/B14660461.png)
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound belongs to the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine typically involves multicomponent reactions. One efficient method includes the reaction of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a water/ethanol mixture at 50°C . This method yields the desired compound with high efficiency and ease of work-up.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of readily available starting materials and efficient catalytic systems would be crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazine derivatives.
Reduction: Reduction reactions can yield simpler oxazine structures.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
Wissenschaftliche Forschungsanwendungen
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine (tetrahydro-1,4-oxazine): Another oxazine derivative with similar structural features but different chemical properties.
Dioxazines: Compounds consisting of two oxazine subunits, known for their use in pigments and dyes.
Benzoxazines: Bicyclic compounds formed by the fusion of a benzene ring with an oxazine, used in high-performance polymers.
Uniqueness
Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration provides distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50628-68-7 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3,4,4a,5,6,8-hexahydro-1H-[1,3]oxazino[3,4-c][1,3]oxazine |
InChI |
InChI=1S/C7H13NO2/c1-3-9-5-8-6-10-4-2-7(1)8/h7H,1-6H2 |
InChI-Schlüssel |
IZQGLSZDQZLCID-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCN2C1CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


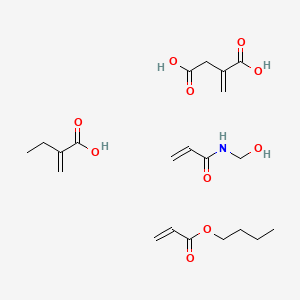
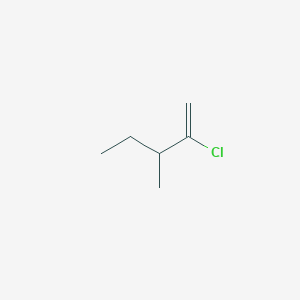
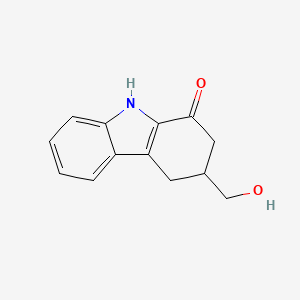
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
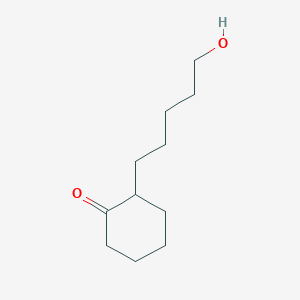


![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
